Half-life of desulfated CCK-8 in plasma vs. cerebrospinal fluid

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Compound of Interest

Cholecystokinin Octapeptide,
desulfated (TFA)

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Technical Support Center: CCK-8 Stability and Signaling

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with desulfated cholecystokinin-8 (CCK-8).

Frequently Asked Questions (FAQs)

Q1: What is the half-life of desulfated CCK-8 in plasma?

The half-life of desulfated (unsulfated) CCK-8 is significantly shorter than its sulfated form. In vitro studies have shown the following half-lives:

- Human Plasma: Approximately 18 minutes.[1]
- Rat Plasma: Approximately 5 minutes.[1]

For comparison, the sulfated form of CCK-8 has a half-life of about 50 minutes in human plasma and 17 minutes in rat plasma.[1] The degradation is primarily carried out by aminopeptidases.[1]

Q2: What is the half-life of desulfated CCK-8 in cerebrospinal fluid (CSF)?



Currently, specific quantitative data for the half-life of desulfated CCK-8 in cerebrospinal fluid is not readily available in published literature.

Q3: Why is it challenging to determine peptide half-life in CSF?

Determining peptide half-life in CSF is complex due to several factors:

- Low Protein Concentration: CSF has a much lower protein concentration than plasma, which can affect peptide stability and the activity of degrading enzymes (proteases).
- Sample Collection: Obtaining CSF is more invasive than blood collection, limiting the frequency and volume of samples.
- Pre-analytical Variability: The stability of peptides in CSF samples can be affected by handling procedures, storage temperature, and the time between collection and analysis.[2]
 Proteomic profiles of CSF can show significant changes within 4 hours at room temperature (23°C) and between 6 to 8 hours at 4°C.

Q4: What are the main receptors for desulfated CCK-8?

Desulfated CCK-8 primarily interacts with the CCK-B (also known as CCK2) receptor, where it binds with a similar affinity to sulfated CCK-8. The CCK-A (or CCK1) receptor, found predominantly in the gastrointestinal tract, has a much higher affinity for the sulfated form of CCK-8.

Data Summary

Table 1: In Vitro Half-Life of CCK-8 Forms in Plasma



Peptide Form	Species	Matrix	Half-Life (minutes)	Degrading Enzymes
Desulfated CCK-	Human	Plasma	18	Aminopeptidases
Sulfated CCK-8	Human	Plasma	50	Aminopeptidases
Desulfated CCK-	Rat	Plasma	5	Aminopeptidases
Sulfated CCK-8	Rat	Plasma	17	Aminopeptidases

Source:

Experimental Protocols & Troubleshooting Protocol: Determining Peptide Half-Life in Plasma In Vitro

This protocol outlines a general procedure for assessing the stability of desulfated CCK-8 in a plasma matrix.

Objective: To determine the rate of degradation of desulfated CCK-8 in plasma by measuring the concentration of the intact peptide over time.

Materials:

- Desulfated CCK-8 peptide standard
- Human or rat plasma (anticoagulated, e.g., with EDTA or citrate)
- Phosphate-buffered saline (PBS)
- Protein precipitation agent (e.g., acetonitrile (ACN), trichloroacetic acid (TCA))
- High-Performance Liquid Chromatography (HPLC) system
- Mass Spectrometer (MS) for detection (LC-MS)



Workflow:

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References

- 1. Novel neuropeptide Y processing in human cerebrospinal fluid from depressed patients -PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assessment of Protein Stability in Cerebrospinal Fluid Using Surface-Enhanced Laser Desorption/Ionization Time-of-Flight Mass Spectrometry Protein Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Half-life of desulfated CCK-8 in plasma vs. cerebrospinal fluid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8069915#half-life-of-desulfated-cck-8-in-plasma-vs-cerebrospinal-fluid]

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